Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate

Description

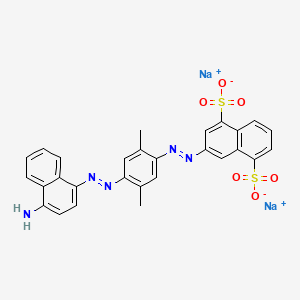

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is a complex azo dye characterized by its disodium sulfonate groups and extended aromatic system. Its structure includes two azo (-N=N-) linkages, naphthyl and substituted phenyl rings, and sulfonate groups, which enhance its solubility in aqueous media. This compound is primarily utilized in industrial applications such as textile dyeing, where its stability and vibrant color properties are advantageous. However, due to the lack of direct studies on this compound in the provided evidence, further analysis must rely on structural analogs and general azo dye chemistry.

Properties

CAS No. |

93805-43-7 |

|---|---|

Molecular Formula |

C28H21N5Na2O6S2 |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

disodium;3-[[4-[(4-aminonaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C28H23N5O6S2.2Na/c1-16-13-26(33-31-24-11-10-23(29)19-6-3-4-7-20(19)24)17(2)12-25(16)32-30-18-14-22-21(28(15-18)41(37,38)39)8-5-9-27(22)40(34,35)36;;/h3-15H,29H2,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

ZMDYHEYGYVBFAD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=CC=C(C5=CC=CC=C54)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 2,5-dimethylphenylamine. The resulting intermediate is then coupled with naphthalene-1,5-disulphonic acid under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including filtration and crystallization, to obtain the final product in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Corresponding aromatic amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Research Findings and Limitations

Studies on ZnO films highlight methodologies for optimizing optical and electrical properties (e.g., oxygen partial pressure, doping), but these principles are irrelevant to organic dyes. For a rigorous comparison, data on the following are required:

- Synthetic routes for disodium sulfonated azo dyes.

- Experimental spectra (UV-Vis, FTIR) to validate absorption characteristics.

- Toxicity profiles and degradation pathways.

Biological Activity

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate, commonly referred to as Disodium Azo Dye, is a synthetic dye primarily used in the textile industry. Its complex structure and azo group contribute to its vibrant color and biological interactions. This article explores the biological activity of this compound, focusing on its toxicological effects, potential applications in biomedicine, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Disodium Azo Dye is , and it features multiple functional groups that influence its reactivity and biological interactions. The azo group (-N=N-) is known for its ability to undergo reduction reactions, which can lead to the formation of potentially harmful amines.

Toxicological Effects

Research highlights several toxicological concerns associated with azo dyes, including Disodium Azo Dye:

- Cytotoxicity : Studies have shown that azo dyes can induce cytotoxic effects in various cell lines. For instance, certain azo dyes have been linked to apoptosis in human liver cells, indicating potential hepatotoxicity .

- Genotoxicity : Azo compounds are often metabolized into aromatic amines, which are known mutagens. In vitro studies have demonstrated that Disodium Azo Dye can lead to DNA damage in mammalian cells .

- Environmental Impact : The degradation of azo dyes in wastewater can produce toxic byproducts. Research indicates that the reduction of azo bonds under anaerobic conditions can yield harmful amines that pose risks to aquatic life .

Applications in Biomedicine

Despite the concerns regarding toxicity, some azo dyes have shown promise in biomedical applications:

- Drug Delivery Systems : Azo compounds are being explored for their use in controlled drug release systems. The ability of azo groups to undergo reduction allows for targeted release of therapeutic agents in hypoxic environments, such as tumors .

- Photodynamic Therapy : Certain azo dyes can be activated by light to produce reactive oxygen species (ROS), which can selectively kill cancer cells. This property is being investigated for potential use in photodynamic therapy .

Case Studies

Several studies have investigated the biological activity of Disodium Azo Dye:

- Study on Cytotoxic Effects :

- Genotoxicity Assessment :

- Environmental Study :

Summary of Findings

The biological activity of this compound presents both risks and opportunities:

| Aspect | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in liver cells |

| Genotoxicity | Mutagenic potential observed in Ames test |

| Biomedical Applications | Potential use in drug delivery and photodynamic therapy |

| Environmental Concerns | Toxic byproducts formed during anaerobic degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.